molecular formula C29H24O12 B15287127 [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate

[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B15287127
M. Wt: 564.5 g/mol
InChI Key: FMIKFIFUIPULCE-UHFFFAOYSA-N
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Description

The compound [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate is a complex organic molecule with multiple hydroxyl groups, chromenone, and phenylpropene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of hydroxyl groups and the attachment of the phenylpropene moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures the efficient production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

The compound [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The phenylpropene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the chromenone core may produce dihydrochromenones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s hydroxyl groups and chromenone core are of interest for their potential antioxidant and anti-inflammatory properties. Studies may focus on its effects on cellular pathways and its potential as a therapeutic agent.

Medicine

In medicine, the compound is investigated for its potential pharmacological activities. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and chromenone core may participate in hydrogen bonding and π-π interactions, influencing various cellular pathways. The compound’s effects on oxidative stress and inflammation are of particular interest in understanding its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenone derivatives and phenylpropene-containing molecules. Examples include:

  • [5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl] derivatives
  • Phenylpropene analogs with varying substitution patterns

Uniqueness

The uniqueness of [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate lies in its combination of multiple functional groups and structural motifs. This combination allows for diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C29H24O12

Molecular Weight

564.5 g/mol

IUPAC Name

[2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H24O12/c30-13-21-24(36)28(40-22(35)10-3-14-1-6-16(31)7-2-14)29(39-21)41-27-25(37)23-19(34)11-18(33)12-20(23)38-26(27)15-4-8-17(32)9-5-15/h1-12,21,24,28-34,36H,13H2

InChI Key

FMIKFIFUIPULCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O

Origin of Product

United States

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